3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one
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Overview
Description
3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one is a heterocyclic compound that features a fused ring system combining a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-C]pyridin-1(3H)-ones with nucleophiles such as morpholine and thiomorpholine. This reaction is usually carried out in ethyl acetate as the solvent, and the reaction proceeds rapidly to yield the desired substituted products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles to form substituted derivatives.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially leading to different functional groups.
Cyclization Reactions: The compound can undergo cyclization to form more complex ring systems.
Common Reagents and Conditions
Nucleophiles: Morpholine and thiomorpholine are commonly used nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions are typically substituted derivatives of this compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted compounds .
Scientific Research Applications
3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential antimicrobial activity, making them candidates for the development of new antibiotics.
Materials Science: The unique structure of the compound makes it a potential building block for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with different biomolecules.
Mechanism of Action
The mechanism by which 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is likely due to its ability to interfere with essential bacterial enzymes or cellular processes. The exact molecular pathways and targets involved are still under investigation and may vary depending on the specific derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
4-Halo-3-hydroxyfuro[3,4-C]pyridin-1(3H)-ones: These compounds are closely related and serve as precursors in the synthesis of 3-Hydroxyfuro[3,4-C]pyridin-1(3H)-one.
3-(Morpholin-4-yl)- and 3-(Thiomorpholin-4-yl)-substituted 4-halofuro[3,4-C]pyridin-1(3H)-ones:
Uniqueness
What sets this compound apart from its similar compounds is its specific hydroxyl group at the 3-position, which can significantly influence its reactivity and interaction with other molecules. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3/c9-6-4-1-2-8-3-5(4)7(10)11-6/h1-3,7,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMHKUFHTUIBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)OC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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